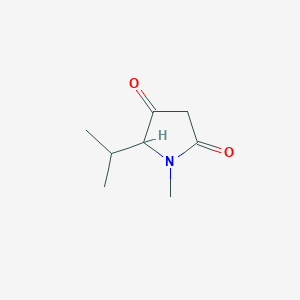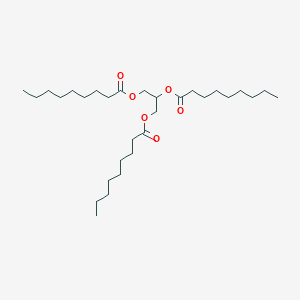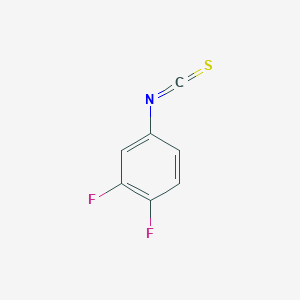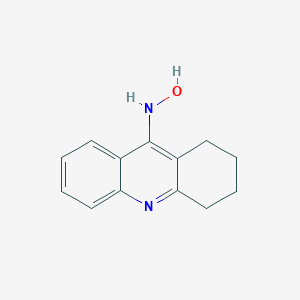
9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- is a compound with potential applications in scientific research. It belongs to the class of acridine derivatives and has been studied for its biochemical and physiological effects. In
作用機序
The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- is not fully understood. However, it is believed to act by intercalating into DNA and RNA, causing structural changes that interfere with their normal function. It has also been shown to inhibit enzymes such as topoisomerase and DNA polymerase.
生化学的および生理学的効果
9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses. It has also been shown to have anti-inflammatory properties and to modulate the immune response.
実験室実験の利点と制限
One advantage of using 9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- in lab experiments is its potential as a fluorescent probe for DNA and RNA detection. It is also relatively easy to synthesize and has been shown to have a range of biological activities. However, one limitation is its potential toxicity, which must be carefully controlled in lab experiments.
将来の方向性
There are many potential future directions for research on 9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy-. One area of interest is its potential as a therapeutic agent for cancer treatment. It has also been suggested as a potential treatment for viral infections such as COVID-19. Further research is needed to fully understand its mechanism of action and to explore its potential applications in scientific research.
合成法
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- involves the reaction of 9-aminoacridine with hydroxylamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The reaction takes place in a solvent such as ethanol or methanol and requires careful control of reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- has been studied for its potential applications in scientific research. It has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied as a potential fluorescent probe for DNA and RNA detection.
特性
CAS番号 |
118976-89-9 |
|---|---|
製品名 |
9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- |
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC名 |
N-(1,2,3,4-tetrahydroacridin-9-yl)hydroxylamine |
InChI |
InChI=1S/C13H14N2O/c16-15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1,3,5,7,16H,2,4,6,8H2,(H,14,15) |
InChIキー |
FEZWDCOULILNQI-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NO |
正規SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NO |
その他のCAS番号 |
118976-89-9 |
同義語 |
9-hydroxylamine-1,2,3,4-tetrahydroacridine hydroxylamine-THA THA-hydroxylamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



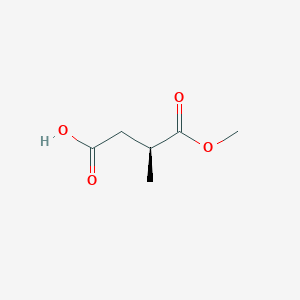
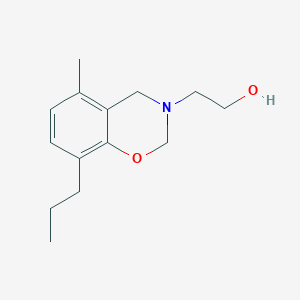
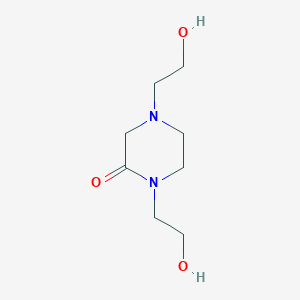
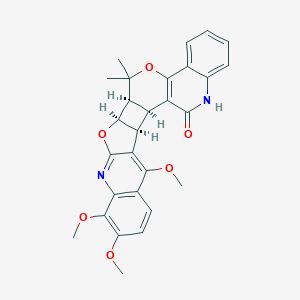

![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)

